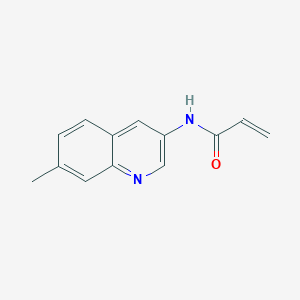

N-(7-Methylquinolin-3-yl)prop-2-enamide

Description

N-(7-Methylquinolin-3-yl)prop-2-enamide is a synthetic amide derivative featuring a quinoline core substituted with a methyl group at the 7-position and a propenamide moiety at the 3-position.

Properties

IUPAC Name |

N-(7-methylquinolin-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-3-13(16)15-11-7-10-5-4-9(2)6-12(10)14-8-11/h3-8H,1H2,2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVSXXSVOBWREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(C=C2C=C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(7-Methylquinolin-3-yl)prop-2-enamide typically involves the reaction of 7-methylquinoline with prop-2-enamide under specific conditions. One common synthetic route includes the use of 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one as an intermediate, which is then converted to the desired compound by adding hydrazine hydrate in ethanol . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(7-Methylquinolin-3-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(7-Methylquinolin-3-yl)prop-2-enamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of N-(7-Methylquinolin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Meta- and para-substitutions on the aromatic ring (e.g., 3-F, 4-CF₃ in compound 10 from ) enhance antimicrobial activity, whereas ortho-substitutions (e.g., 2-Br in compound 11) correlate with cytotoxicity .

- Quinoline vs. However, this could also increase off-target interactions .

- Propenamide Conformation : The (E)-isomer (trans configuration) is predominant in bioactive analogs, as seen in Moupinamide and cinnamanilides, due to improved steric compatibility with target proteins .

Antimicrobial Activity

- MRSA and Tuberculosis: Fluorinated and trifluoromethyl-substituted propenamides (e.g., compound 10 in ) demonstrate bactericidal effects against Staphylococcus aureus and Mycobacterium tuberculosis (MIC = 4–16 µg/mL), outperforming ampicillin . The target compound’s quinoline moiety may synergize with the propenamide group for enhanced Gram-positive activity, though experimental validation is required.

- Structural Dissimilarity : Nitro-substituted analogs (e.g., compounds 17 and 18 in ) show reduced activity, highlighting the sensitivity of SAR to electronic effects .

Anti-Inflammatory Activity

- NF-κB Inhibition: Halogenated propenamides (e.g., compound 20 in ) and phenolic derivatives (e.g., Moupinamide) suppress NF-κB activation, with IC₅₀ values < 20 µM . The target compound’s lack of polar groups (e.g., hydroxyl or methoxy) may limit anti-inflammatory efficacy compared to these analogs.

Physicochemical and ADMET Properties

Lipophilicity and Solubility

- Experimental logD₇.₄ : Propenamides with halogen or CF₃ substituents (e.g., compound 10) exhibit logD₇.₄ > 3.0, correlating with high membrane permeability but poor aqueous solubility .

- Quinoline Impact: The 7-methylquinoline core likely increases logD₇.₄ compared to phenyl analogs, necessitating formulation optimization for in vivo applications.

Toxicity and Selectivity

- Cytotoxicity : Ortho-substituted analogs (e.g., compound 11 in ) show significant cytotoxicity (THP1-Blue™ cell viability < 50% at 10 µM), whereas meta/para-substituted derivatives maintain selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.